Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate
Description
Methyl 2-amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoate is a synthetic organic compound featuring a pentanoate backbone with a 2-amino-2-methyl substituent and a 3-methylpyrazole moiety at the fifth carbon position. Its molecular formula is C₁₁H₁₉N₃O₂, with a molecular weight of 225.29 g/mol . Notably, pyrazole derivatives are recognized for their bioactivity, including kinase inhibition and antimicrobial properties .
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-amino-2-methyl-5-(3-methylpyrazol-1-yl)pentanoate |
InChI |
InChI=1S/C11H19N3O2/c1-9-5-8-14(13-9)7-4-6-11(2,12)10(15)16-3/h5,8H,4,6-7,12H2,1-3H3 |
InChI Key |
JWEPPCSZSIYQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCCC(C)(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyrazole derivatives and amino acids as starting materials. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Methyl 2-amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoate can be contextualized by comparing it to related pyrazole-containing esters. Below is a detailed analysis of key analogues:
Table 1: Structural and Commercial Comparison of Pyrazole-Based Pentanoates
Key Differences and Implications
Pyrazole Substituent Position (3-methyl vs. 4-methyl): The target compound’s 3-methylpyrazole group (vs. 4-methyl in ) may influence steric interactions and hydrogen-bonding capabilities.
Ester Group (Methyl vs. Ethyl): The ethyl ester in Ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate increases hydrophobicity compared to the methyl ester, which might impact solubility and metabolic stability. However, this compound is discontinued, limiting its practical utility.
Positional Isomerism (C4 vs. C5 Pyrazole Attachment): Methyl 2-amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoate places the pyrazole at the fourth carbon of the pentanoate chain. This positional shift could alter conformational flexibility and intermolecular interactions, such as hydrogen bonding or π-stacking .
Theoretical Considerations
- Hydrogen Bonding: The amino and ester groups in these compounds may participate in hydrogen-bonding networks, influencing crystallization or molecular recognition .
- Bioactivity Potential: Pyrazole derivatives often exhibit kinase inhibitory activity (e.g., SKI-O-592 ), suggesting the target compound could be explored for similar applications, though empirical studies are needed.
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